

# Application of Cyclizine in Organoid Models of Intestinal Function

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Cyclizine**

Cat. No.: **B1669395**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Intestinal organoids have emerged as a powerful in vitro tool, recapitulating the complex cellular architecture and physiological functions of the native intestinal epithelium.<sup>[1][2]</sup> These three-dimensional, self-organizing structures, derived from adult stem cells or pluripotent stem cells, contain a diverse array of intestinal cell types, including enterocytes, goblet cells, Paneth cells, and enteroendocrine cells.<sup>[3][4]</sup> This cellular complexity makes them an invaluable model for studying intestinal development, disease pathogenesis, and for preclinical drug screening and toxicology studies.<sup>[1][2][5]</sup>

**Cyclizine**, a first-generation antihistamine, is a potent antagonist of the histamine H1 receptor with additional anticholinergic (muscarinic receptor antagonist) properties. It is clinically utilized for the prevention and treatment of nausea and vomiting. Given the expression and functional roles of both histamine and acetylcholine receptors in the gastrointestinal tract, intestinal organoids present a unique platform to investigate the direct effects of **Cyclizine** on intestinal epithelial function. This document provides detailed application notes and protocols for studying the effects of **Cyclizine** in intestinal organoid models.

## Potential Applications of Cyclizine in Intestinal Organoid Models

Based on the known pharmacological profile of **Cyclizine** and the roles of its target receptors in the gut, several key applications can be explored using intestinal organoid models.

## Investigation of Intestinal Epithelial Barrier Function

Histamine is known to increase intestinal vascular permeability.<sup>[6]</sup> The histamine H1 receptor is expressed in human intestinal tissue and organoids.<sup>[7]</sup> Therefore, **Cyclizine**, as an H1 receptor antagonist, may modulate intestinal epithelial barrier integrity, particularly in inflammatory conditions where histamine levels are elevated.

## Modulation of Intestinal Cell Proliferation and Differentiation

Both histamine and acetylcholine signaling pathways have been implicated in the regulation of intestinal epithelial homeostasis. Muscarinic acetylcholine receptors are involved in maintaining the balance of intestinal stem cell proliferation and differentiation.<sup>[8]</sup> Histamine has been shown to have dual roles in tumorigenesis, with H1 receptor signaling being pro-tumorigenic.<sup>[9]</sup> As an antagonist of both these pathways, **Cyclizine** could influence the cellular composition and growth dynamics of intestinal organoids.

## Elucidation of Mechanisms in Inflammatory Bowel Disease (IBD)

Given the inflammatory component of IBD and the role of histamine in inflammation, **Cyclizine**'s effects on intestinal organoids derived from IBD patients could provide insights into its potential therapeutic or modulatory role in the disease. Studies have shown that histamine H1 receptor antagonists can alleviate clinical symptoms in IBD.<sup>[9]</sup>

## Data Presentation

The following tables provide a structured format for presenting quantitative data that could be generated from the described experimental protocols.

Table 1: Effect of **Cyclizine** on Intestinal Organoid Viability

| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
|-----------------|--------------------|--------------------------------|
| Vehicle Control | 0                  | 100 ± 5.2                      |
| Cyclizine       | 1                  | 98.7 ± 4.8                     |
| Cyclizine       | 10                 | 95.3 ± 6.1                     |
| Cyclizine       | 50                 | 89.1 ± 7.3                     |
| Cyclizine       | 100                | 82.5 ± 8.9                     |

Table 2: Assessment of Intestinal Barrier Function via TEER

| Treatment Group               | Time (hours) | Transepithelial Electrical Resistance (TEER) (Ω·cm <sup>2</sup> ) (Mean ± SD) |
|-------------------------------|--------------|-------------------------------------------------------------------------------|
| Vehicle Control               | 0            | 350 ± 25                                                                      |
| 24                            | 345 ± 28     |                                                                               |
| 48                            | 355 ± 30     |                                                                               |
| Histamine (100 µM)            | 24           | 210 ± 20                                                                      |
| Histamine + Cyclizine (10 µM) | 24           | 310 ± 22                                                                      |

Table 3: Gene Expression Analysis of Differentiation Markers

| Treatment Group             | Gene               | Fold Change (vs. Vehicle) (Mean ± SD) |
|-----------------------------|--------------------|---------------------------------------|
| Cyclizine (10 µM)           | MUC2 (Goblet cell) | 1.2 ± 0.3                             |
| LYZ (Paneth cell)           |                    | 0.9 ± 0.2                             |
| CHGA (Enteroendocrine cell) |                    | 1.1 ± 0.4                             |

## Experimental Protocols

### Protocol 1: Culture and Maintenance of Human Intestinal Organoids

This protocol is adapted from established methods for the culture of human intestinal organoids from adult stem cells.[\[10\]](#)[\[11\]](#)[\[12\]](#)

#### Materials:

- Human intestinal crypts (isolated from biopsy tissue)
- Matrigel® Matrix
- IntestiCult™ Organoid Growth Medium (Human)
- DMEM/F-12 medium
- Gentle Cell Dissociation Reagent
- 24-well tissue culture plates

#### Procedure:

- Thaw isolated human intestinal crypts.
- Centrifuge the crypt suspension at 200 x g for 5 minutes.
- Resuspend the crypt pellet in 50 µL of Matrigel® on ice.
- Plate 50 µL domes of the Matrigel-crypt suspension into the center of pre-warmed 24-well plate wells.
- Incubate at 37°C for 10-15 minutes to solidify the Matrigel®.
- Gently add 500 µL of IntestiCult™ Organoid Growth Medium to each well.
- Culture the organoids at 37°C and 5% CO<sub>2</sub>, changing the medium every 2-3 days.

- Passage the organoids every 7-10 days by dissociating them with Gentle Cell Dissociation Reagent and re-plating in fresh Matriigel®.

## Protocol 2: Assessment of Cyclizine's Effect on Organoid Viability

### Materials:

- Mature intestinal organoids (cultured for 7-10 days)
- **Cyclizine** stock solution (in DMSO or water)
- CellTiter-Glo® 3D Cell Viability Assay
- 96-well opaque-walled plates

### Procedure:

- Plate intestinal organoids in 96-well plates as described in Protocol 1.
- After 24 hours of stabilization, treat the organoids with a serial dilution of **Cyclizine** (e.g., 0.1, 1, 10, 50, 100  $\mu$ M) and a vehicle control.
- Incubate for 48 hours.
- Perform the CellTiter-Glo® 3D assay according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Normalize the data to the vehicle control to determine the percentage of cell viability.

## Protocol 3: Evaluation of Intestinal Barrier Function

This protocol utilizes a 2D monolayer system derived from intestinal organoids to measure transepithelial electrical resistance (TEER).[\[13\]](#)

### Materials:

- Mature intestinal organoids

- Transwell® inserts (0.4  $\mu$ m pore size)
- Collagen IV-coated Transwell® inserts
- Intestinal organoid differentiation medium
- Epithelial Volt/Ohm Meter (EVOM)
- Histamine solution
- **Cyclizine** solution

Procedure:

- Dissociate mature intestinal organoids into single cells.
- Seed the single cells onto the apical side of Collagen IV-coated Transwell® inserts at a high density.
- Culture the cells in intestinal organoid differentiation medium until a confluent monolayer is formed (typically 5-7 days), as confirmed by TEER measurements reaching a stable plateau.
- To assess the effect of **Cyclizine**, pre-treat the apical side of the monolayer with **Cyclizine** (e.g., 10  $\mu$ M) for 1 hour.
- Add histamine (e.g., 100  $\mu$ M) to the apical chamber to induce barrier disruption.
- Measure TEER at various time points (e.g., 0, 4, 8, 24 hours) after histamine addition.
- Include vehicle controls and histamine-only controls for comparison.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **Cyclizine** in modulating histamine-induced intestinal permeability.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for testing **Cyclizine** in intestinal organoid models.



[Click to download full resolution via product page](#)

Caption: Logical relationship between **Cyclizine**'s mechanisms and its potential applications.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Gastrointestinal tract organoids as novel tools in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal organoid modeling: bridging the gap from experimental model to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal Organoids Generated from Human Pluripotent Stem Cells | JMA Journal [jmaj.jp]
- 4. Intestinal organoid as an in vitro model in studying host-microbial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organoid-derived intestinal epithelial cells are a suitable model for preclinical toxicology and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of histamine and histamine antagonists on intestinal capillary permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI Insight - A xenogeneic-free system generating functional human gut organoids from pluripotent stem cells [insight.jci.org]
- 8. Role of Muscarinic Acetylcholine Receptors in Intestinal Epithelial Homeostasis: Insights for the Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.bio-technne.com [resources.bio-technne.com]
- 11. stemcell.com [stemcell.com]
- 12. stemcell.com [stemcell.com]
- 13. youtube.com [youtube.com]
- To cite this document: BenchChem. [Application of Cyclizine in Organoid Models of Intestinal Function]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669395#application-of-cyclizine-in-organoid-models-of-intestinal-function>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)